

A Comparative Guide to the In-Vivo and In-Vitro Functions of Invasin

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Compound of Interest

Compound Name: *invasin*

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This guide provides an objective comparison of the in-vivo and in-vitro functions of **invasin**, a key virulence factor from Yersinia species. The information presented is supported by experimental data to aid in the design and interpretation of research involving this important bacterial adhesin.

Invasin at a Glance: A Tale of Two Environments

Invasin is an outer membrane protein expressed by pathogenic Yersinia species, such as *Y. enterocolitica* and *Y. pseudotuberculosis*. Its primary role is to mediate the entry of bacteria into host cells, a crucial step in the initiation of infection. This process is facilitated by the high-affinity binding of **invasin** to $\beta 1$ integrins on the surface of host cells. While the fundamental mechanism of **invasin**-mediated internalization is conserved, its functional context and consequences differ significantly between controlled in-vitro systems and the complex in-vivo environment of a host organism.

Quantitative Comparison of Invasin Function

The following table summarizes key quantitative differences in **invasin** function observed in in-vitro and in-vivo experimental settings.

| Parameter | In Vitro | In Vivo | Source |
|-----------------------|--|---|--------|
| Invasion Efficiency | An invasin-deficient mutant of Y. enterocolitica is approximately 80-fold less invasive in cultured epithelial cells compared to the wild-type strain. | Up to 107 fewer invasin-deficient Y. enterocolitica were recovered from murine Peyer's patches 6-18 hours post-infection compared to the wild-type strain. | [1] |
| Binding Affinity | Invasin exhibits approximately a 100-fold higher binding affinity for $\alpha 5\beta 1$ integrin than its natural ligand, fibronectin. | The high-affinity binding of invasin to $\beta 1$ integrins is crucial for the initial colonization of M-cells in the Peyer's patches of the gut. | [2] |
| Primary Role | Mediates efficient internalization of bacteria into a variety of cultured non-phagocytic cells. | Essential for the initial stage of infection, specifically the translocation across the intestinal epithelium via M-cells. Its role in systemic infection is less critical. | [1][3] |
| Environmental Factors | A controlled environment with direct access to host cell receptors. | A complex environment with physical barriers (mucus), enzymatic degradation (gut proteases), and the host immune system. | |

Experimental Protocols

Detailed methodologies for key experiments used to study **invasin** function are provided below.

In-Vitro Invasion Assay: Gentamicin Protection Assay

This assay quantifies the ability of bacteria to invade cultured eukaryotic cells.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot efficiently penetrate eukaryotic cell membranes. Therefore, it can be used to kill extracellular bacteria while leaving intracellular bacteria unharmed.

Protocol:

- **Cell Culture:** Seed eukaryotic host cells (e.g., HEp-2, Caco-2) in 24-well plates and culture until they form a confluent monolayer.
- **Bacterial Culture:** Grow *Yersinia* strains to the mid-logarithmic phase.
- **Infection:**
 - Wash the host cell monolayers with phosphate-buffered saline (PBS).
 - Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI).
 - Centrifuge the plates at low speed to facilitate contact between bacteria and cells.
 - Incubate for a set period (e.g., 90 minutes) to allow for bacterial invasion.
- **Gentamicin Treatment:**
 - Wash the wells with PBS to remove non-adherent bacteria.
 - Add fresh culture medium containing gentamicin (e.g., 100 µg/mL) to each well.
 - Incubate for 1-2 hours to kill all extracellular bacteria.
- **Cell Lysis and Enumeration:**

- Wash the wells again with PBS to remove the gentamicin.
- Lyse the host cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
- Serially dilute the lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (colony-forming units, CFU).

In-Vivo Invasion Model: Murine Oral Infection

This model is used to study the initial stages of Yersinia infection in a whole organism.

Protocol:

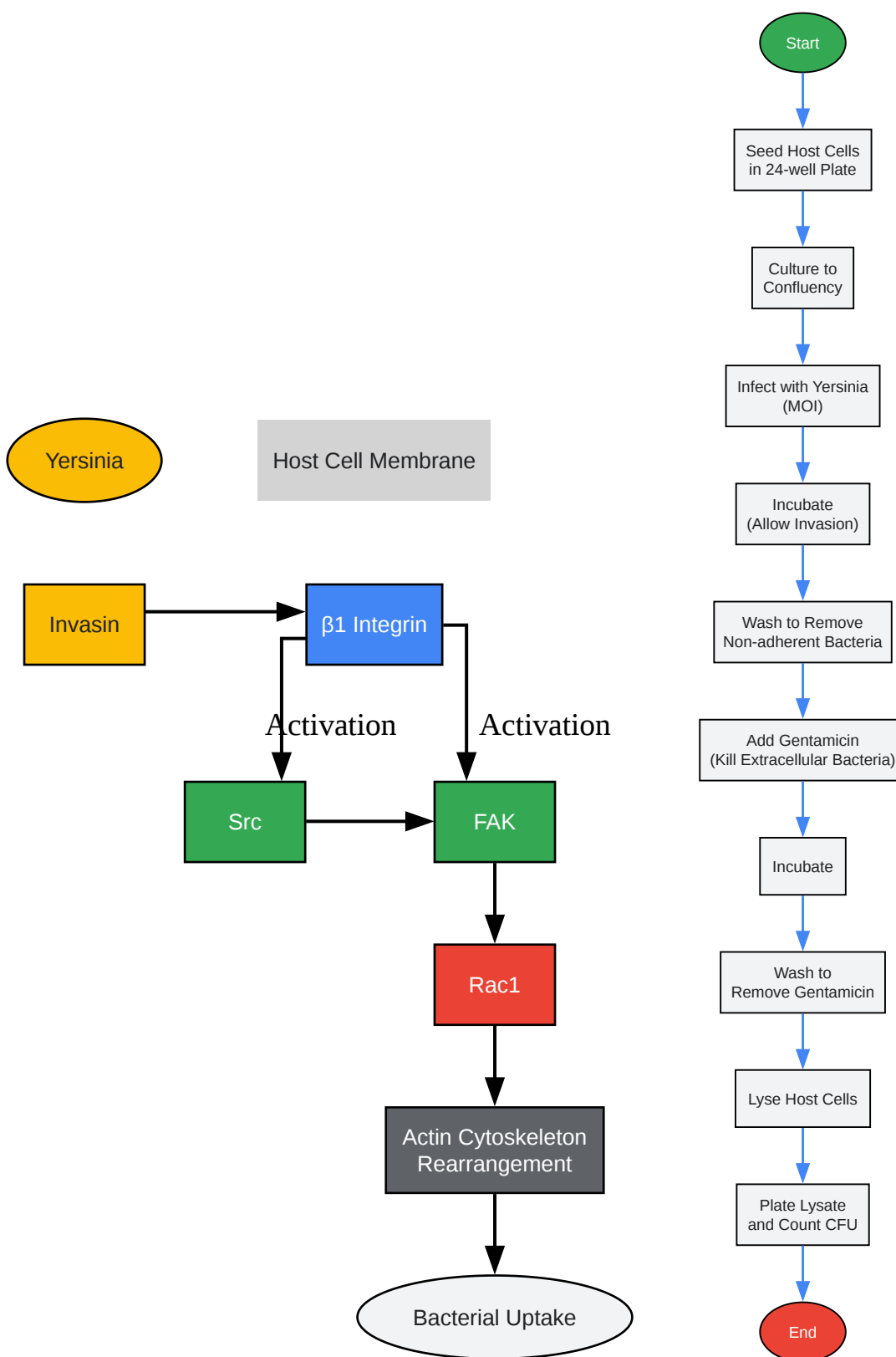
- Animal Model: Use a suitable mouse strain (e.g., BALB/c).
- Bacterial Preparation:
 - Culture the desired Yersinia strain overnight.
 - Wash and resuspend the bacteria in a suitable buffer (e.g., PBS).
 - Adjust the bacterial concentration to the desired inoculum size.
- Oral Inoculation:
 - Administer the bacterial suspension to the mice via oral gavage.
- Tissue Harvest and Analysis:
 - At specific time points post-infection, humanely euthanize the mice.
 - Aseptically dissect and harvest relevant tissues, such as the Peyer's patches, mesenteric lymph nodes, spleen, and liver.
 - Homogenize the tissues in a suitable buffer.
 - Serially dilute the tissue homogenates and plate on selective agar to enumerate the bacterial load (CFU) in each organ.

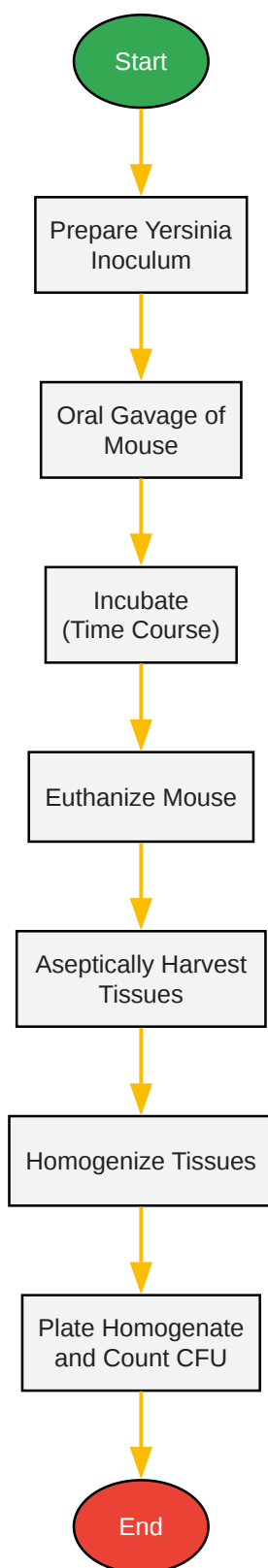
Signaling Pathways and Experimental Workflows

Visual representations of the key signaling events and experimental procedures are provided below using Graphviz (DOT language).

Invasin-Mediated Signaling Pathway

The binding of **invasin** to $\beta 1$ integrins on the host cell surface triggers a signaling cascade that leads to actin cytoskeleton rearrangement and bacterial uptake.





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